molecular formula C10H13FN2O6 B13430907 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Cat. No.: B13430907
M. Wt: 276.22 g/mol
InChI Key: IBYDLOHQGVGOAG-JXOAFFINSA-N
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Description

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is a synthetic compound with a complex structure that includes a fluorinated sugar moiety and a methoxypyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include the fluorination of a sugar derivative, followed by the formation of the oxolan ring and the introduction of the methoxypyrimidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated sugar moiety and the methoxypyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
  • 1-[(2R,3S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

Uniqueness

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13FN2O6

Molecular Weight

276.22 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O6/c1-18-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)19-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1

InChI Key

IBYDLOHQGVGOAG-JXOAFFINSA-N

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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